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Abstract
Entrectinib is a potent, central nervous system (CNS)-active tyrosine kinase inhibitor targeting

TRK, ROS1, and ALK fusion proteins in various cancers. A thorough understanding of its

absorption, distribution, metabolism, and excretion (ADME) properties is paramount for

optimizing its clinical use and informing further drug development. This technical guide provides

a comprehensive overview of the ADME profile of entrectinib, with a special focus on the

strategic role of its deuterated analog, Entrectinib-d4, in these critical studies. By leveraging

the kinetic isotope effect, Entrectinib-d4 serves as an invaluable tool for enhancing the

precision of bioanalytical assays and for potential improvements in the drug's metabolic

stability. This document details established experimental protocols, summarizes key

quantitative data, and visualizes relevant biological pathways and experimental workflows to

equip researchers with the necessary knowledge for advancing the study of this targeted

therapy.
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Entrectinib (Rozlytrek®) is an orally administered inhibitor of the tyrosine receptor kinases

TRKA/B/C, ROS1, and anaplastic lymphoma kinase (ALK).[1][2] It has received approval for

the treatment of patients with solid tumors harboring NTRK gene fusions and for those with

ROS1-positive non-small cell lung cancer (NSCLC).[3][4][5] The clinical efficacy of a drug is

intrinsically linked to its pharmacokinetic profile, which is governed by its ADME characteristics.

These studies are crucial for determining appropriate dosing regimens, understanding potential

drug-drug interactions, and identifying patient populations that may experience altered drug

exposure.

The use of stable isotope-labeled compounds, such as Entrectinib-d4, has become a

cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. The substitution

of hydrogen with deuterium atoms can significantly alter the metabolic fate of a drug due to the

kinetic isotope effect, where the stronger carbon-deuterium bond slows down metabolic

processes. This property makes deuterated compounds like Entrectinib-d4 not only excellent

internal standards for quantitative bioanalysis but also potential therapeutic candidates with

improved pharmacokinetic properties.

ADME Profile of Entrectinib
Clinical and preclinical studies have characterized the ADME profile of entrectinib, providing a

solid foundation for its clinical application.

Absorption
Entrectinib is absorbed after oral administration, with the time to reach maximum plasma

concentration (Tmax) being approximately 4-5 hours. The absorption of entrectinib is not

significantly affected by food. Physiologically based pharmacokinetic (PBPK) modeling has

been employed to understand the impact of food and gastric pH on its absorption.

Distribution
Entrectinib exhibits a large apparent volume of distribution of 551 L, indicating extensive

distribution into tissues. A key feature of entrectinib is its ability to cross the blood-brain barrier,

which is crucial for its efficacy against CNS metastases. It is highly bound to plasma proteins

(over 99%). The active metabolite, M5, has an apparent volume of distribution of 81.1 L.

Metabolism
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The primary route of elimination for entrectinib is through metabolism, predominantly mediated

by the cytochrome P450 3A4 (CYP3A4) enzyme. The major metabolic pathway is N-

demethylation, which produces the active metabolite M5. M5 shows similar pharmacological

activity to the parent drug and circulates at approximately 40-50% of the steady-state

concentration of entrectinib. In vitro studies with human liver microsomes and hepatocytes

have confirmed the significant role of CYP3A4 in entrectinib's metabolism.

Excretion
Following a single radiolabeled dose of entrectinib, the majority of the radioactivity is recovered

in the feces (83%), with only a small fraction (3%) found in the urine. This indicates that biliary

excretion is the main route of elimination for entrectinib and its metabolites. Of the administered

dose, 36% is excreted as unchanged entrectinib and 22% as the M5 metabolite in the feces.

Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of entrectinib and its

active metabolite M5 in humans.

Table 1: Single-Dose Pharmacokinetic Parameters of Entrectinib in Healthy Volunteers (600 mg

dose)

Parameter Value Reference

Tmax (h) ~4

Cmax (ng/mL)
Data not specified in the

provided search results

AUC (ng·h/mL)
Data not specified in the

provided search results

Elimination Half-life (h) ~20

Apparent Volume of

Distribution (L)
551

Apparent Clearance (L/h) 19.6
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Table 2: Pharmacokinetic Parameters of the Active Metabolite M5

Parameter Value Reference

Elimination Half-life (h) 40

Apparent Volume of

Distribution (L)
81.1

Apparent Clearance (L/h) 52.4

M5-to-Entrectinib AUC Ratio at

Steady-State
0.5

The Role of Entrectinib-d4 in ADME Studies
While specific ADME studies on Entrectinib-d4 are not publicly available, its application can be

inferred from the established use of deuterated compounds in pharmaceutical research.

Entrectinib-d4 as an Internal Standard
In quantitative bioanalytical methods, such as liquid chromatography-tandem mass

spectrometry (UPLC-MS/MS), a stable isotope-labeled internal standard is crucial for accurate

and precise quantification of the analyte. Entrectinib-d4, with its identical chemical properties

to entrectinib but a different mass, is an ideal internal standard. It co-elutes with entrectinib and

experiences similar extraction recovery and ionization efficiency, thereby correcting for

variability in sample processing and analysis.

Investigating Metabolic Pathways
Deuterium labeling can be used to trace the metabolic fate of a drug. By strategically placing

deuterium atoms on metabolically labile sites of the entrectinib molecule, researchers can

elucidate metabolic pathways and identify the specific sites of enzymatic attack.

Improving the Pharmacokinetic Profile (The "Deuterium
Switch")
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The kinetic isotope effect can be exploited to slow down the rate of metabolism at a specific

position in the molecule. If the primary site of metabolism is a "soft spot" that leads to rapid

clearance or the formation of undesirable metabolites, replacing hydrogen with deuterium at

that site can lead to:

Increased half-life and exposure: Slower metabolism can increase the drug's residence time

in the body.

Reduced metabolic variability: A more predictable metabolic profile across different

individuals.

Altered metabolite profile: Potentially reducing the formation of toxic metabolites.

Experimental Protocols
Detailed methodologies are essential for the replication and validation of ADME studies.

Human ADME Study with [14C]Entrectinib
A human ADME study was conducted to determine the routes of elimination of entrectinib.

Study Design: An open-label, single-dose study in healthy adult volunteers.

Dosage: A single oral dose of 600 mg (~200 μCi) of [14C]entrectinib was administered after

a 10-hour fast.

Sample Collection: Blood, plasma, urine, and fecal samples were collected for up to 312

hours post-dose.

Analysis:

Total radioactivity was measured in plasma, whole blood, urine, and feces.

Concentrations of entrectinib and M5 were determined in plasma and urine.

Metabolic profiles were evaluated in plasma, urine, and feces.

In Vitro Metabolism Studies
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System: Pooled human liver microsomes and human hepatocytes.

Objective: To identify the enzymes responsible for entrectinib metabolism.

Methodology:

Incubate entrectinib with human liver microsomes in the presence of NADPH.

Incubate entrectinib with human hepatocytes.

Analyze the formation of metabolites, such as M5, over time using LC-MS/MS.

To identify the specific CYP enzymes involved, incubate entrectinib with selective CYP

inhibitors (e.g., ketoconazole for CYP3A4) or with cDNA-expressed human CYP enzymes.

UPLC-MS/MS Method for Entrectinib Quantification
A sensitive and validated UPLC-MS/MS method for the quantification of entrectinib in plasma

has been developed.

Internal Standard: Quizartinib was used in the described method, though Entrectinib-d4
would be the ideal choice.

Sample Preparation: Liquid-liquid extraction from plasma using tert-butyl methyl ether.

Instrumentation: UPLC system coupled with a tandem mass spectrometer.

Mass Transitions:

Entrectinib: m/z 561.23 → 435.1

Quizartinib (IS): m/z 561.19 → 114.1

Validation: The method was validated according to FDA and ICH guidelines, demonstrating

good linearity, accuracy, and precision.

Visualizations: Pathways and Workflows
Entrectinib Signaling Pathways
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Entrectinib inhibits the TRK, ROS1, and ALK receptor tyrosine kinases, which, when

constitutively activated by gene fusions, drive oncogenesis through several downstream

signaling cascades.
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Caption: Entrectinib inhibits TRK, ROS1, and ALK signaling pathways.
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Experimental Workflow for In Vitro Metabolic Stability
Assay
This diagram illustrates a typical workflow for assessing the metabolic stability of a compound

like entrectinib and its deuterated analog.
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Caption: Workflow for in vitro metabolic stability assessment.
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Conclusion
The ADME properties of entrectinib are well-characterized, demonstrating that it is an orally

bioavailable drug with extensive tissue distribution, including the CNS, and is primarily cleared

through CYP3A4-mediated metabolism. Entrectinib-d4, its deuterated analog, represents a

critical tool for the continued investigation of entrectinib's pharmacokinetics. Its use as an

internal standard ensures the reliability of bioanalytical data, and it holds the potential for the

development of a next-generation therapeutic with an optimized metabolic profile. The

experimental protocols and data presented in this guide provide a solid framework for

researchers and drug development professionals working to further understand and enhance

the clinical utility of entrectinib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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